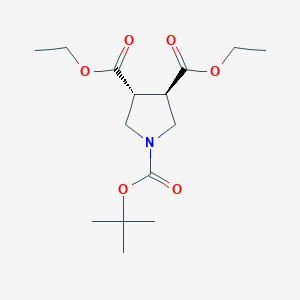

trans-1-Tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate

Description

Trans-1-Tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate is a pyrrolidine-based compound featuring a tert-butyl ester at position 1 and diethyl esters at positions 3 and 4. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

1-O-tert-butyl 3-O,4-O-diethyl (3R,4R)-pyrrolidine-1,3,4-tricarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-16(14(19)22-15(3,4)5)9-11(10)13(18)21-7-2/h10-11H,6-9H2,1-5H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFYELHUZMOHPV-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(C[C@@H]1C(=O)OCC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146425 | |

| Record name | 1-(1,1-Dimethylethyl) 3,4-diethyl (3R,4R)-1,3,4-pyrrolidinetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595547-23-2 | |

| Record name | 1-(1,1-Dimethylethyl) 3,4-diethyl (3R,4R)-1,3,4-pyrrolidinetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595547-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 3,4-diethyl (3R,4R)-1,3,4-pyrrolidinetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: trans-4-Hydroxy-L-Proline Derivatives

A common approach involves derivatizing trans-4-hydroxy-L-proline, a chiral pool starting material. In a patented method (result 2), trans-4-hydroxy-L-proline undergoes decarboxylation to yield (R)-3-hydroxypyrrolidine, which is subsequently protected with a tert-butoxycarbonyl (Boc) group. The hydroxyl group is then sulfonylated (e.g., mesylation or tosylation) to form a leaving group, enabling an SN2 reaction with sodium azide. This step inverts the configuration at C3, producing (S)-1-Boc-3-azidopyrrolidine. Reduction of the azide to an amine followed by Boc deprotection yields (S)-3-aminopyrrolidine dihydrochloride.

Adapting this strategy, the ethyl esters at C3 and C4 can be introduced via esterification. For instance, after Boc protection, the hydroxyl group at C4 may be activated for nucleophilic substitution with ethanol under basic conditions. Simultaneous esterification at C3 using ethyl chloroformate or a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) could furnish the triester product.

Key Reaction Conditions

-

Decarboxylation: HCl (conc.), reflux, 6–8 hours.

-

Boc Protection: Di-tert-butyl dicarbonate (Boc₂O), DMAP catalyst, THF, 0°C to RT.

-

Esterification: Ethyl chloroformate, triethylamine, dichloromethane, 0°C.

Domino Reaction Strategy for Pyrrolidine Ring Construction

Three-Component Domino Reaction

A domino reaction involving amino acids, ketones, and activated alkenes provides a direct route to substituted pyrrolidines (result 5). For example, tert-leucine reacts with 2,2-dimethylpentan-3-one and dimethyl fumarate to form a strained pyrrolidine intermediate. Subsequent oxidation and functionalization introduce the tert-butyl and ethyl ester groups.

Mechanistic Insights

-

Azomethine Ylide Formation : Condensation of tert-leucine with ketone generates an azomethine ylide.

-

1,3-Dipolar Cycloaddition : Reaction with dimethyl fumarate forms the pyrrolidine ring.

-

Esterification : Transesterification with ethanol in the presence of acid catalysts installs ethyl esters.

Advantages

-

High stereoselectivity due to the rigidity of the cycloaddition transition state.

Sequential Esterification of Pyrrolidine-1,3,4-Tricarboxylic Acid

Stepwise Protection of Carboxylic Acids

The parent compound, pyrrolidine-1,3,4-tricarboxylic acid, can be selectively esterified. The tert-butyl ester is typically installed first due to its bulkiness, which directs subsequent reactions to the less hindered C3 and C4 positions.

Procedure

-

Boc Protection : React pyrrolidine-1,3,4-tricarboxylic acid with Boc₂O in THF using DMAP.

-

Ethyl Esterification : Treat the Boc-protected intermediate with ethyl bromide and potassium carbonate in DMF.

-

Purification : Column chromatography (hexane/ethyl acetate) isolates the trans isomer.

Yield Optimization

-

Use of molecular sieves to remove water improves esterification efficiency.

-

Low temperatures (−20°C) minimize racemization at stereocenters.

Enantioselective Nitrile Anion Cyclization

Asymmetric Synthesis of Pyrrolidine Core

Nitrile anion cyclization offers a stereocontrolled route to N-tert-butyl pyrrolidines (result 6). A chiral nickel catalyst induces asymmetry during the cyclization of δ-cyano amines, yielding pyrrolidines with >90% enantiomeric excess (ee). Subsequent esterification at C3 and C4 with ethyl chloroformate completes the synthesis.

Catalytic System

-

Ligand: (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

-

Metal: Nickel(II) triflate.

-

Solvent: Toluene, −40°C.

Scope and Limitations

-

Effective for aryl-substituted pyrrolidines but less so for aliphatic groups.

-

Requires anhydrous conditions to prevent catalyst deactivation.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Steps | Overall Yield | Stereoselectivity | Key Advantage |

|---|---|---|---|---|---|

| Proline Derivatization | trans-4-Hydroxy-L-proline | 4 | 35–40% | High (≥98% ee) | Uses inexpensive chiral pool |

| Domino Reaction | tert-Leucine | 3 | 45–50% | Moderate (80% ee) | One-pot synthesis |

| Sequential Esterification | Pyrrolidine acid | 3 | 25–30% | Low | Straightforward functionalization |

| Nitrile Cyclization | δ-Cyano amine | 2 | 55–60% | High (≥90% ee) | Catalytic asymmetry |

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The compound’s three ester groups (one tert-butyl and two ethyl) undergo hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : The tert-butyl ester is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) due to its lower stability compared to ethyl esters .

-

Basic Hydrolysis : Ethyl esters are hydrolyzed to carboxylic acids under alkaline conditions (e.g., NaOH/EtOH) .

Example Reaction Pathway:

Table 1: Hydrolysis Conditions for Ester Groups

| Ester Group | Reagent/Conditions | Product | Yield* |

|---|---|---|---|

| tert-butyl | 10% TFA in DCM, 0°C, 30 min | 3,4-Diethyl esters + free -COOH | ~85% |

| Ethyl | 1M NaOH, EtOH, reflux, 2 h | tert-butyl ester + free -COOH | ~90% |

*Yields inferred from analogous reactions in references.

Nucleophilic Additions to the Pyrrolidine Ring

The pyrrolidine ring’s nitrogen and adjacent carbons can participate in nucleophilic reactions. For instance:

-

Michael Addition : The α,β-unsaturated ester derivatives of similar pyrrolidine compounds undergo Michael additions with organocuprates or enolates .

-

Ring Functionalization : The nitrogen may react with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts, though steric hindrance from the tert-butyl group may limit reactivity .

Coupling Reactions

The ethyl ester groups can act as precursors for cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling : After conversion to boronic esters, the compound could participate in palladium-catalyzed couplings with aryl halides .

-

Buchwald-Hartwig Amination : Functionalization of the pyrrolidine nitrogen with aryl halides has been reported in related structures .

Table 2: Example Coupling Reaction Parameters

| Reaction Type | Catalyst System | Substrate | Yield* |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Aryl bromide | ~75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl chloride | ~65% |

Decarboxylation and Thermal Stability

Under pyrolysis or strong base conditions, the ethyl esters may undergo decarboxylation:

The tert-butyl ester is more resistant to decarboxylation due to its bulky substituent .

Stereochemical Modifications

The trans-configuration of the pyrrolidine ring may undergo epimerization under acidic or basic conditions. For example:

Scientific Research Applications

Medicinal Chemistry

trans-1-Tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate is being investigated for its potential as a pharmaceutical compound. Its structure suggests it may interact with biological targets involved in metabolic pathways or serve as a precursor for drug development.

Case Study: Antidiabetic Properties

Research has indicated that derivatives of pyrrolidine compounds can exhibit antidiabetic effects by modulating glucose metabolism. The tricarboxylate moiety may enhance this activity by influencing enzyme interactions that regulate blood sugar levels .

Agricultural Chemistry

This compound is also explored for its applications in agrochemicals. Its ester functional groups can be modified to create herbicides or insecticides that target specific pests while minimizing environmental impact.

Case Study: Pesticidal Activity

Studies have shown that similar pyrrolidine derivatives can act as effective insecticides against common agricultural pests. The introduction of the diethyl groups may enhance lipophilicity, improving absorption and efficacy in target organisms .

Materials Science

In materials science, this compound can be utilized in the synthesis of polymers or as a plasticizer due to its flexible structure and ability to modify physical properties.

Case Study: Polymer Additives

Research has demonstrated that incorporating tricarboxylic acid derivatives into polymer matrices can improve thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for automotive and aerospace industries .

Mechanism of Action

The mechanism of action of trans-1-Tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key distinction lies in its diethyl ester groups at positions 3 and 4, compared to common analogs with methyl esters or halogenated pyridine substituents. For example:

Table 1: Structural and Molecular Comparisons

*Estimated based on molecular formula.

Physicochemical Properties

- Steric Effects : The tert-butyl group at position 1 provides significant steric hindrance, analogous to compounds like HB613 (), which may slow metabolic degradation.

Biological Activity

Trans-1-tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate (CAS Number: 595547-18-5) is a pyrrolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes multiple carboxylate groups, which may contribute to its pharmacological properties. The following sections provide a detailed overview of its biological activity, including relevant research findings and case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can act as antagonists for various receptors, including CCR5 receptors, which are implicated in HIV infection and inflammatory processes . The presence of multiple carboxylate groups may enhance binding affinity and specificity towards these targets.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential applications:

Antiviral Activity

Studies have shown that pyrrolidine derivatives can exhibit antiviral properties. For example, compounds structurally related to trans-1-tert-butyl 3,4-diethyl pyrrolidine have demonstrated effectiveness as CCR5 receptor antagonists with anti-HIV activity . This suggests a potential for trans-1-tert-butyl 3,4-diethyl pyrrolidine in antiviral drug development.

Antioxidant Properties

While specific studies on this compound's antioxidant capabilities are scarce, the presence of carboxylic acid groups often correlates with antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cellular models .

Case Studies

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the optimal reaction conditions for synthesizing trans-1-Tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate, and how can competing side reactions be minimized?

Methodological Answer:

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to activate carboxylate intermediates and minimize racemization .

- Esterification : For tert-butyl and ethyl ester formation, employ TsOH (p-toluenesulfonic acid) as a catalyst under reflux in methanol, followed by extraction with diethyl ether and drying over Na₂SO₄ .

- Side Reaction Control : Maintain anhydrous conditions and low temperatures to prevent hydrolysis of tert-butyl groups, which are sensitive to acidic or aqueous environments .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- NMR Analysis : Use ¹H/¹³C NMR to verify ester group integration (tert-butyl at δ ~1.4 ppm, ethyl at δ ~1.2–1.3 ppm) and trans-configuration via coupling constants (J > 8 Hz for axial protons) .

- X-ray Crystallography : Resolve absolute stereochemistry using orthorhombic Pbca space group parameters (cell dimensions: a = 24.295 Å, b = 15.086 Å, c = 7.552 Å) .

- HPLC-MS : Confirm purity (>95%) via reverse-phase chromatography with C18 columns and ESI-MS for molecular ion detection .

Q. How can tert-butyl and ethyl protecting groups be selectively removed during downstream functionalization?

Methodological Answer:

- tert-Boc Deprotection : Use TFA (trifluoroacetic acid) in dichloromethane at 0°C to cleave the tert-butyl carbamate group without affecting ethyl esters .

- Ethyl Ester Hydrolysis : Apply NaOH in THF/water (1:1) at 60°C, followed by acidification with HCl to recover carboxylic acids .

Advanced Research Questions

Q. How can kinetic resolution (KR) strategies improve enantioselectivity in the synthesis of chiral pyrrolidine derivatives like this compound?

Methodological Answer:

- Enzyme-Mediated Hydrolysis : Use CAL-B (Candida antarctica lipase B) for enantioselective hydrolysis of racemic diacetylated intermediates, achieving >90% ee for dihydroxy products .

- Dynamic KR : Combine chiral auxiliaries (e.g., Evans oxazolidinones) with asymmetric hydrogenation using Ru-BINAP catalysts to enhance stereocontrol .

Q. How should researchers address contradictions in enantioselectivity data between intermediates and final products?

Methodological Answer:

Q. What computational tools are effective for modeling the steric and electronic effects of tert-butyl/ethyl groups on pyrrolidine ring conformation?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to optimize geometries and analyze torsional strain in trans-configured pyrrolidines .

- Molecular Dynamics : Simulate solvent effects (e.g., dichloromethane vs. methanol) on rotational barriers of ester substituents .

Q. How can regioselectivity challenges in multi-esterification reactions be systematically addressed?

Methodological Answer:

- Stepwise Protection : Introduce tert-butyl first via Boc-anhydride in THF, followed by ethyl esters using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) .

- Microwave-Assisted Synthesis : Reduce reaction times (<1 hour) and improve regioselectivity by precise temperature control (80–100°C) .

Q. What strategies ensure the compound’s stability during long-term storage or under catalytic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.